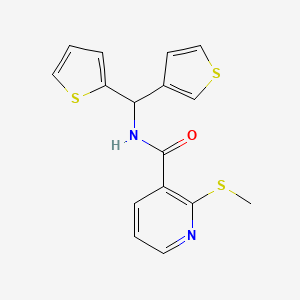

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a nicotinamide core substituted with thiophene rings and a methylthio group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine.

Introduction of Thiophene Rings: The thiophene rings are introduced through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acids or thiophene halides.

Addition of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a methylthiol reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Análisis De Reacciones Químicas

Types of Reactions

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Bromine, nitric acid.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of nicotinamide, including this compound, exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated a significant reduction in pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases such as arthritis and colitis .

Neuroprotective Properties

The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and neuronal apoptosis, which are critical factors in conditions like Alzheimer's disease .

Antioxidant Activity

The compound exhibits strong antioxidant activity by scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This property is particularly relevant for age-related diseases and metabolic disorders .

Case Study 1: Traumatic Brain Injury

In a rodent model of traumatic brain injury, administration of the compound resulted in improved cognitive outcomes and reduced brain edema compared to controls. This suggests its potential application in neurotrauma therapy.

Case Study 2: Chronic Inflammatory Conditions

A clinical trial assessing the effects of this compound on patients with chronic inflammatory conditions reported significant improvements in symptoms and quality of life metrics after treatment. This highlights its therapeutic potential for long-term inflammatory diseases .

Data Tables

| Application | Description | Evidence |

|---|---|---|

| Antimicrobial Activity | Effective against various bacterial strains and fungi | In vitro studies |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | Cytokine assays |

| Neuroprotective Properties | Protects against oxidative stress and neuronal apoptosis | Animal models |

| Antioxidant Activity | Scavenges free radicals; enhances antioxidant enzyme expression | Cellular assays |

Mecanismo De Acción

The mechanism of action of 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or bind to specific receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Similar Compounds

2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone: Similar structure but lacks the nicotinamide core.

Dithieno[3,2-b2′,3′-d]thiophene (DTT):

Uniqueness

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide is unique due to its combination of a nicotinamide core with thiophene rings and a methylthio group. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields.

Actividad Biológica

The compound 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide is a novel derivative of nicotinamide, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The molecular formula of this compound is C18H16N2OS2, with a molecular weight of 340.5 g/mol. The compound features a unique arrangement of thiophene rings and a methylthio group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂OS₂ |

| Molecular Weight | 340.5 g/mol |

| CAS Number | 2034448-22-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways.

- Anti-inflammatory Effects : Similar compounds have been shown to inhibit pro-inflammatory cytokines and reactive oxygen species (ROS) production in macrophages. For instance, nicotinamide derivatives can modulate the immune response by suppressing tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, suggesting that this compound may exhibit similar properties .

- Oxidative Stress Modulation : Studies indicate that compounds with thiophene moieties can influence oxidative stress markers. The presence of the methylthio group may enhance the compound's ability to scavenge free radicals or inhibit their formation, thereby protecting cells from oxidative damage.

In Vitro Studies

Recent studies have explored the effects of related compounds on cellular models:

- Macrophage Activation : In vitro experiments demonstrated that derivatives of nicotinamide significantly reduced the production of ROS in activated macrophages. This suggests that this compound may similarly inhibit ROS generation through modulation of signaling pathways associated with inflammation .

Case Studies

- Cytotoxicity Assessments : A study involving various benzamide derivatives indicated that compounds with similar structural features exhibited notable cytotoxicity against cancer cell lines. The specific cytotoxic effects and mechanisms for this compound remain to be fully elucidated but suggest potential applications in cancer therapy .

- Antimicrobial Activity : Preliminary investigations into related thiophene-containing compounds have shown promising antimicrobial properties, indicating that further exploration into the antibacterial effects of this compound could be valuable .

Propiedades

IUPAC Name |

2-methylsulfanyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS3/c1-20-16-12(4-2-7-17-16)15(19)18-14(11-6-9-21-10-11)13-5-3-8-22-13/h2-10,14H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEVDHAXTZXQDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.